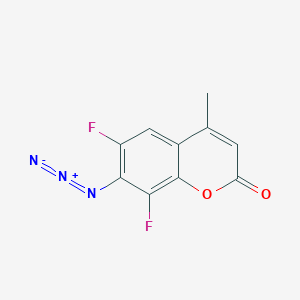

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one

説明

Difluorinated H2S probe 1 is a fluorescent probe for hydrogen sulfide (H2S). It selectively fluoresces in the presence of H2S over Zn2+, Fe3+, S2O32-, ClO-, SO32-, H2O2, NO2-, cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) when used at a concentration of 1 µM. Difluorinated H2S probe 1 displays excitation/emission maxima of 365/450 nm, respectively.

作用機序

Target of Action

The primary target of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes.

Mode of Action

The compound interacts with its target through a selective reduction process. The aromatic azide moiety of the compound is selectively reduced in the presence of H2S . This interaction results in the production of the fluorescent 7-amino-4-methylcoumarin (AMC), leading to an increase in fluorescence .

Biochemical Pathways

The compound is involved in the H2S signaling pathway. The enzymes 3-mercaptopyruvate sulfurtransferase (MST) and the inner mitochondrial membrane-associated sulfide:quinone oxidoreductase (SQR) are key players in this pathway . MST is involved in the synthesis of H2S, while SQR is involved in its catabolism .

Pharmacokinetics

It is soluble in dmso at a concentration of 2 mg/ml , which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the generation of a fluorescent signal. This signal can be used to monitor the enzymatic production of H2S in vitro and to visualize H2S in cells .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of H2S and the pH of the environment. The compound is highly sensitive and selective for H2S, providing a linear detection range in vitro between 200nm – 100μM H2S with 10μM probe . It reacts selectively with H2S even in the presence of mM concentrations of cysteine, homocysteine, glutathionine, and many other common biological analytes .

生化学分析

Biochemical Properties

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one interacts with H2S in biochemical reactions . The aromatic azide moiety of the compound is selectively reduced in the presence of H2S, producing the fluorescent 7-amino-4-methylcoumarin (AMC) with a concomitant increase in fluorescence .

Cellular Effects

This compound can be used to observe H2S in cells . The probe has high sensitivity and selectivity for H2S, and can provide a linear detection range of 200nm – 100μM H2S in vitro .

Molecular Mechanism

The mechanism of action of this compound involves the selective reduction of the aromatic azide moiety in the presence of H2S . This reduction results in the production of AMC and an increase in fluorescence .

生物活性

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is a compound that has garnered attention due to its significant biological activities, particularly as a fluorescent probe for hydrogen sulfide (H2S). This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential applications in research and therapy.

The compound is characterized by its unique structure, which includes an azide group and difluoromethyl substitutions. The IUPAC name is 7-azido-6,8-difluoro-4-methylchromen-2-one, and it has the molecular formula .

| Property | Details |

|---|---|

| Molecular Weight | 235.16 g/mol |

| Solubility | Soluble in DMSO (2 mg/mL) |

| Excitation/Emission Maxima | 365 nm / 450 nm |

The primary target of this compound is hydrogen sulfide (H2S). The compound undergoes selective reduction in the presence of H2S, leading to the generation of a fluorescent signal that can be utilized for monitoring H2S levels in various biological contexts. This interaction is crucial for understanding H2S signaling pathways, particularly those involving enzymes such as 3-mercaptopyruvate sulfurtransferase (MST) and sulfide:quinone oxidoreductase (SQR) .

Fluorescent Probe for H2S Detection

The compound acts as a highly selective fluorescent probe for H2S, demonstrating a linear detection range from 200 nM to 100 μM. It reacts selectively with H2S even in the presence of other biological thiols, making it a valuable tool for studying H2S-related biological processes .

Applications in Research

The ability to visualize H2S in live cells opens avenues for research into its role in cellular signaling and pathology. For example, studies have indicated that H2S plays a protective role in cardiovascular health and may influence conditions such as diabetes and neurodegeneration . Thus, this compound could facilitate investigations into therapeutic strategies targeting these pathways.

Case Studies

-

Detection of H2S in Cellular Environments :

A study demonstrated the use of this compound to visualize H2S production in living cells. The results indicated that this probe could effectively monitor enzymatic production of H2S under various physiological conditions . -

Potential Therapeutic Applications :

Research has explored the implications of H2S signaling in diseases such as diabetic retinopathy and muscular dystrophies. The ability to detect and quantify H2S using this compound could lead to novel therapeutic approaches targeting these conditions .

科学的研究の応用

Detection of Hydrogen Sulfide (H2S)

The primary application of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is as a fluorescent probe for H2S . It selectively fluoresces in the presence of H2S while exhibiting minimal interference from other common biological substances such as Zn²⁺, Fe³⁺, and various thiols (e.g., cysteine and glutathione). This selectivity allows for accurate measurements of H2S levels in biological samples .

Biochemical Pathway Studies

This compound plays a crucial role in studying the H2S signaling pathway , which is significant in various physiological processes, including vasodilation and neurotransmission. By monitoring H2S production in vitro and in vivo, researchers can gain insights into its biological roles and implications for health and disease.

Visualization in Live Cells

The ability of this probe to fluoresce upon reaction with H2S enables researchers to visualize H2S dynamics within live cells. This application is particularly important for understanding cellular responses to oxidative stress and the role of H2S in cellular signaling pathways .

Environmental Monitoring

Beyond biological applications, this compound can be employed in environmental studies to detect H2S levels in various ecosystems. Its sensitivity to H2S makes it a potential candidate for monitoring pollution levels and assessing environmental health .

Case Studies

特性

IUPAC Name |

7-azido-6,8-difluoro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2N3O2/c1-4-2-7(16)17-10-5(4)3-6(11)9(8(10)12)14-15-13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSZCJUMCYDOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)N=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。